molecular formula C32H48N4O2 B458035 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide)

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide)

Cat. No.: B458035
M. Wt: 520.7g/mol
InChI Key: WTTJSZMHLRCCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide) is a complex organic compound with a unique structure that includes a tert-butyl group, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide) involves multiple steps. One common method includes the following steps:

    Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.

    Reaction with piperazine: The 4-tert-butylbenzoyl chloride is then reacted with piperazine to form an intermediate.

    Introduction of the oxomethyl group: The intermediate is further reacted with 4-tert-butylphenyl oxomethyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl oxomethyl chloride
  • 4-tert-butylbenzoyl chloride
  • 4-tert-butylphenylacetylene

Uniqueness

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(4-tert-butylbenzamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H48N4O2

Molecular Weight

520.7g/mol

IUPAC Name

4-tert-butyl-N-[3-[4-[3-[(4-tert-butylbenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide

InChI

InChI=1S/C32H48N4O2/c1-31(2,3)27-13-9-25(10-14-27)29(37)33-17-7-19-35-21-23-36(24-22-35)20-8-18-34-30(38)26-11-15-28(16-12-26)32(4,5)6/h9-16H,7-8,17-24H2,1-6H3,(H,33,37)(H,34,38)

InChI Key

WTTJSZMHLRCCHR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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